molecular formula C15H26O6 B3361982 ascaroside C9 CAS No. 946524-26-1

ascaroside C9

Cat. No.: B3361982
CAS No.: 946524-26-1
M. Wt: 302.36 g/mol
InChI Key: MWGRRKDIJLJLMO-OSYKULTDSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Biological Functions

1. Pheromone Activity in Nematodes

Ascaroside C9 is primarily recognized for its role as a pheromone in nematodes. It plays a crucial part in the signaling pathways that regulate social behaviors, such as aggregation and dauer formation in C. elegans. Research indicates that ascarosides can influence the transition between developmental stages based on environmental conditions. Specifically, this compound is involved in promoting the dauer larval stage under stress conditions, thereby aiding in the survival of the organism when faced with unfavorable environments .

2. Induction of Dauer Formation

The induction of dauer formation by ascarosides is a critical survival strategy for nematodes. This compound has been shown to act synergistically with other ascarosides to enhance dauer formation at specific concentrations. Studies demonstrate that while ascaroside C6 and C9 have additive effects on dauer induction, their combined presence can lead to a more pronounced response at varying temperatures .

Ecological Implications

The ecological roles of this compound extend into pest management and agricultural practices. By understanding how this compound influences nematode behavior and interactions with other species, researchers can develop strategies for controlling pest populations through targeted manipulation of these signaling pathways.

Case Studies

Study Organism Findings
Srinivasan et al., 2012C. elegansDemonstrated that this compound induces aggregation at low concentrations and promotes dauer formation under stress .
Butcher et al., 2009C. elegansIdentified the dual nature of ascarosides where certain modifications lead to different behavioral outcomes .
Niu et al., 2016Beetle larvaeShowed that treatment with this compound affects hormonal changes leading to altered pupation rates .

Biological Activity

Ascarosides are a family of small molecule signals produced by nematodes, particularly Caenorhabditis elegans (C. elegans), that play critical roles in communication, development, and behavior. Among these, Ascaroside C9 (asc-C9) has garnered attention due to its unique biological activities and implications in nematode behavior and development. This article explores the biological activity of asc-C9, highlighting its effects on various organisms, mechanisms of action, and potential applications.

Overview of this compound

This compound is characterized by a side chain of nine carbon atoms attached to a sugar moiety (ascarylose). It is part of a larger family of ascarosides that function as pheromones in nematodes, influencing behaviors such as aggregation, dispersal, and dauer formation.

1. Influence on Nematode Behavior

This compound has been shown to affect the behavior of C. elegans, particularly in relation to predator avoidance and aggregation. Research indicates that asc-C9 elicits a rapid avoidance response in nematodes, allowing them to escape unfavorable conditions or potential predators .

Table 1: Effects of this compound on Nematode Behavior

ActivityEffectReference
Predator AvoidanceElicits rapid escape
AggregationInduces group formation
Dauer FormationModulates entry into dauer

2. Impact on Development

Asc-C9 also plays a significant role in the development of nematodes. Studies have shown that it can influence the hormonal pathways involved in metamorphosis. Specifically, treatment with asc-C9 has been associated with alterations in ecdysone levels and juvenile hormone biosynthesis in beetle larvae exposed to nematode excretions .

Table 2: Hormonal Changes Induced by this compound

HormoneChange ObservedReference
EcdysoneDecreased concentration
Juvenile HormoneEarly induction

The biological activity of ascarosides, including asc-C9, is believed to be mediated through specific receptors and signaling pathways. The interaction with hormonal systems suggests that asc-C9 may act as a signaling molecule that modulates developmental processes.

1. Hormonal Pathways

Research indicates that asc-C9 affects the expression of genes related to ecdysone and juvenile hormone synthesis. For instance, it has been shown to down-regulate genes such as EcR, E75, and USP, which are critical for ecdysone signaling .

2. Aggregation and Pheromone Signaling

Ascarosides are known to function as pheromones that facilitate communication among nematodes. Asc-C9's role in aggregation suggests it may serve as a signal for favorable environmental conditions or food sources, promoting collective behaviors .

Case Studies

Several studies have investigated the effects of asc-C9 on various organisms:

  • Nematode Behavior : A study demonstrated that asc-C9 significantly influenced the aggregation behavior of C. elegans, indicating its role as an effective pheromone at low concentrations .
  • Developmental Impact : In experiments involving beetle larvae exposed to nematode excretions containing asc-C9, researchers observed altered pupation rates and hormonal changes consistent with developmental delays .

Properties

IUPAC Name

(E,8R)-8-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxynon-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-10(7-5-3-4-6-8-14(18)19)20-15-13(17)9-12(16)11(2)21-15/h6,8,10-13,15-17H,3-5,7,9H2,1-2H3,(H,18,19)/b8-6+/t10-,11+,12-,13-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGRRKDIJLJLMO-OSYKULTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC(C)CCCCC=CC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCC/C=C/C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317699
Record name Ascaroside C9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946524-26-1
Record name Ascaroside C9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascaroside C9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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